Home > Products > Screening Compounds P111945 > α-helical CRF 9-41
α-helical CRF 9-41 - 90880-23-2

α-helical CRF 9-41

Catalog Number: EVT-242098
CAS Number: 90880-23-2
Molecular Formula: C166H274N46O53S2
Molecular Weight: 3827
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

α-Helical CRF (9-41) is a synthetic peptide and a potent antagonist of CRF, a neuropeptide critically involved in stress responses and various physiological processes [, , , , , ]. Unlike CRF, which activates CRF receptors, α-helical CRF (9-41) competitively binds to these receptors, blocking CRF's actions [, , , , ]. This antagonistic property makes α-helical CRF (9-41) a valuable tool in scientific research to investigate the role of CRF in diverse physiological and pathological conditions [, , , , , , , , , , , , , , ].

Corticotropin-releasing factor (CRF)

  • Relevance: α-Helical CRF 9-41 is a synthetic antagonist of CRF receptors, meaning it blocks the binding of CRF to its receptors and inhibits its biological activity. α-Helical CRF 9-41 is often used in scientific research to investigate the role of CRF in various physiological and behavioral processes [, , , , , , , , , , , , , , , , , , , ].

Urocortin

  • Compound Description: Urocortin is a neuropeptide that belongs to the CRF family and shares structural similarities with CRF. Urocortin has a high affinity for both CRF receptor subtypes, CRF1 and CRF2, and exhibits similar biological activities to CRF, including stimulating the release of ACTH and influencing stress responses and anxiety [].
  • Relevance: Urocortin is a CRF receptor agonist, while α-Helical CRF 9-41 is a CRF receptor antagonist. Both compounds bind to CRF receptors but exert opposing effects. Urocortin activates the receptors and mimics CRF's actions, whereas α-Helical CRF 9-41 blocks the receptors and inhibits CRF's effects [].

Sauvagine

  • Compound Description: Sauvagine is a 40-amino acid peptide isolated from the skin of the South American frog, Phyllomedusa sauvagei. It shares structural homology with CRF and urocortin and exhibits similar biological activities, including stimulating the release of ACTH and influencing cardiovascular function [].
  • Relevance: Sauvagine is a CRF receptor agonist, similar to urocortin. It activates CRF receptors and produces comparable effects to CRF. α-Helical CRF 9-41, on the other hand, is a CRF receptor antagonist that blocks the actions of both CRF and CRF receptor agonists like sauvagine [].

Urotensin I

  • Compound Description: Urotensin I is a cyclic peptide that was initially isolated from the urophysis of fish. In mammals, urotensin I is primarily produced in the spinal cord and has been implicated in various physiological processes, including cardiovascular regulation, stress responses, and anxiety [].
  • Relevance: Urotensin I is another CRF receptor agonist that shares some structural similarities with CRF. It activates CRF receptors and elicits comparable effects to CRF. α-Helical CRF 9-41, being a CRF receptor antagonist, can inhibit the effects of urotensin I [].

Ovine CRF

  • Compound Description: Ovine CRF refers to the CRF peptide found in sheep (Ovis aries). It shares a high degree of structural similarity with human CRF and exhibits similar biological activity, making it a suitable substitute for human CRF in some experimental settings [].
  • Relevance: Ovine CRF, like human CRF, is a CRF receptor agonist. It binds to and activates CRF receptors. α-Helical CRF 9-41, as a CRF receptor antagonist, can block the binding and actions of both ovine CRF and human CRF [].

[D-Phe12, Nle21,38, CαMeLeu37]CRF (12–41)

  • Compound Description: [D-Phe12, Nle21,38, CαMeLeu37]CRF (12–41) is a synthetic CRF receptor antagonist. Its structure is based on the CRF peptide sequence but with specific amino acid substitutions and modifications to enhance its antagonistic properties. The modifications are designed to increase its stability, receptor binding affinity, and duration of action [].
  • Relevance: Both [D-Phe12, Nle21,38, CαMeLeu37]CRF (12–41) and α-Helical CRF 9-41 are CRF receptor antagonists, meaning they compete with CRF for binding to its receptors and inhibit CRF's biological actions [].

[D-Tyr12]astressin

  • Compound Description: [D-Tyr12]astressin is a potent and selective CRF receptor antagonist. It is a synthetic peptide that has been widely used in scientific research to investigate the role of CRF in various physiological and behavioral processes [].
  • Relevance: Similar to α-Helical CRF 9-41 and [D-Phe12, Nle21,38, CαMeLeu37]CRF (12–41), [D-Tyr12]astressin is a CRF receptor antagonist. It blocks CRF receptors and inhibits CRF's effects [].

CP-154,526

  • Compound Description: CP-154,526 is a selective, non-peptide CRF1 receptor antagonist. It is a small molecule that binds to the CRF1 receptor subtype with high affinity, blocking the binding and actions of CRF at this receptor subtype [].

Antalarmin

  • Compound Description: Antalarmin is a selective, non-peptide CRF1 receptor antagonist. It is a small molecule that has been extensively studied for its potential therapeutic effects in anxiety and depression [].
  • Relevance: Antalarmin and CP-154,526 are both selective antagonists for the CRF1 receptor subtype, while α-Helical CRF 9-41 is a non-selective antagonist that can block both CRF1 and CRF2 receptors [].
Overview

α-helical Corticotropin-Releasing Factor 9-41 is a synthetic peptide derived from the corticotropin-releasing factor, a key hormone involved in the stress response. This compound is classified as a receptor antagonist, specifically targeting the corticotropin-releasing factor receptors, which play critical roles in regulating physiological responses to stress. The development of α-helical Corticotropin-Releasing Factor 9-41 was motivated by the need to create a peptide that could effectively inhibit the actions of corticotropin-releasing factor without fully activating the receptors, making it a valuable tool in research related to stress and anxiety disorders .

Synthesis Analysis

The synthesis of α-helical Corticotropin-Releasing Factor 9-41 involves several key methods:

  1. Solid-Phase Peptide Synthesis: This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of peptide bonds. The sequence for α-helical Corticotropin-Releasing Factor 9-41 is designed to enhance its α-helical structure, which is crucial for its biological activity .
  2. Modification Techniques: Specific modifications, such as the introduction of unnatural amino acids or alterations at certain positions (e.g., C-terminal amidation), are employed to stabilize the α-helical conformation and improve receptor binding affinity .
  3. Purification: Following synthesis, high-performance liquid chromatography is typically used to purify the peptide, ensuring high purity levels (≥95%) necessary for biological assays .
Molecular Structure Analysis

The molecular structure of α-helical Corticotropin-Releasing Factor 9-41 can be described as follows:

  • Chemical Formula: C166H274N46O53S2
  • Molecular Weight: Approximately 3827 Da
  • Amino Acid Sequence: DLTFHLLREMLEMAKAEQEAEQAALNRLLLEEA, with modifications including a C-terminal amide at Ala-33.

The peptide exhibits a significant α-helical structure, which is essential for its interaction with corticotropin-releasing factor receptors. Structural studies indicate that this conformation enhances binding affinity and biological activity .

Chemical Reactions Analysis

α-helical Corticotropin-Releasing Factor 9-41 participates in several notable chemical reactions:

  1. Binding Interactions: It acts as an antagonist by binding to corticotropin-releasing factor receptors without activating them. This interaction can be quantified using binding affinity assays, revealing Ki values of 17 nM for human CRF1 and lower values for rat and mouse CRF2 receptors .
  2. Biological Activity Assays: The compound has been tested in various cell lines to assess its ability to inhibit corticotropin-releasing factor-induced cyclic adenosine monophosphate production, demonstrating its antagonistic properties .
Mechanism of Action

The mechanism of action for α-helical Corticotropin-Releasing Factor 9-41 involves:

  1. Receptor Binding: The peptide binds selectively to corticotropin-releasing factor receptors, particularly CRF1 and CRF2, preventing the natural ligand from exerting its effects .
  2. Inhibition of Signaling Pathways: By blocking receptor activation, α-helical Corticotropin-Releasing Factor 9-41 inhibits downstream signaling pathways associated with stress responses, such as those leading to adrenocorticotropic hormone secretion .
  3. Partial Agonism: Interestingly, studies have indicated that while it primarily functions as an antagonist, it may exhibit weak partial agonist activity under certain conditions, contributing to its complex pharmacological profile .
Physical and Chemical Properties Analysis

The physical and chemical properties of α-helical Corticotropin-Releasing Factor 9-41 include:

  • Solubility: The peptide is soluble in aqueous solutions at physiological pH.
  • Stability: It is stable under refrigerated conditions but should be stored at -20°C for long-term preservation.
  • Purity: The compound typically shows ≥95% purity when analyzed by high-performance liquid chromatography .

These properties are crucial for its application in laboratory settings and biological research.

Applications

α-helical Corticotropin-Releasing Factor 9-41 has several scientific applications:

  1. Research on Stress Responses: It serves as a valuable tool for studying the physiological effects of corticotropin-releasing factor in models of stress and anxiety disorders.
  2. Pharmacological Studies: Its antagonistic properties make it useful in drug discovery efforts aimed at developing new treatments for stress-related conditions.
  3. Neuroscience Research: The compound aids in elucidating the role of corticotropin-releasing factor signaling in neurobiology, particularly concerning behavioral responses to stressors .

Properties

CAS Number

90880-23-2

Product Name

α-helical CRF 9-41

Molecular Formula

C166H274N46O53S2

Molecular Weight

3827

Synonyms

Alternative Name: α-helical-Corticotropin-Releasing Factor 9-41

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.